Methyl 2-methoxy-4,6-dimethylnicotinate
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Overview
Description
Methyl 2-methoxy-4,6-dimethylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by a pyridine ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4,6-dimethylnicotinate typically involves the esterification of 2-methoxy-4,6-dimethylnicotinic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-methoxy-4,6-dimethylnicotinic acid+methanolH2SO4Methyl 2-methoxy-4,6-dimethylnicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4,6-dimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde.
Reduction: Formation of 2-methoxy-4,6-dimethylpyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methoxy-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4,6-dimethylnicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar structure but lacks the methoxy and additional methyl groups.
2-methoxy-4,6-dimethylnicotinamide: Similar structure but contains an amide group instead of an ester group.
Uniqueness
Methyl 2-methoxy-4,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-5-7(2)11-9(13-3)8(6)10(12)14-4/h5H,1-4H3 |
InChI Key |
VOPIKYOGYMKOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)OC)C |
Origin of Product |
United States |
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